![molecular formula C18H25N B1666708 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine CAS No. 184638-09-3](/img/structure/B1666708.png)
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
描述
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine is a chemical compound known for its high affinity for sigma receptors. It is primarily used in the treatment of urge incontinence and pollakiuria. In radioligand binding studies, this compound has shown significant inhibitory effects on the micturition reflex, thereby increasing bladder capacity in experimental animals with normal bladder functions .
准备方法
The synthetic routes and reaction conditions for 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine are not extensively detailed in publicly available sources. it is known that the compound can be synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
化学反应分析
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in radioligand binding studies to investigate sigma receptor affinities.
Biology: It is used to study the micturition reflex and bladder capacity in experimental animals.
Medicine: It is investigated for its potential therapeutic effects in treating urge incontinence and pollakiuria.
Industry: It may be used in the development of new pharmaceuticals targeting sigma receptors .
作用机制
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine exerts its effects primarily through its high affinity for sigma receptors. By binding to these receptors, it produces a marked inhibitory effect on the micturition reflex, thereby increasing bladder capacity. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that sigma receptors play a crucial role in modulating bladder function .
相似化合物的比较
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine can be compared with other compounds that target sigma receptors, such as:
Oxybutynin: Used to treat overactive bladder, it has a different mechanism of action compared to this compound.
Tolterodine: Another medication for overactive bladder, it also targets different receptors and pathways.
Solifenacin: Used for similar indications, it has a unique pharmacological profile compared to this compound.
The uniqueness of this compound lies in its specific high affinity for sigma receptors and its marked inhibitory effect on the micturition reflex .
属性
CAS 编号 |
184638-09-3 |
|---|---|
分子式 |
C18H25N |
分子量 |
255.4 g/mol |
IUPAC 名称 |
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C18H25N/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19/h11-13H,3-10H2,1-2H3 |
InChI 键 |
XBBXZKVUHBAFSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3 |
规范 SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AH-9700 free base |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


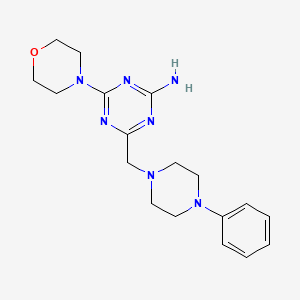

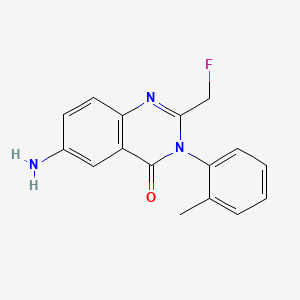
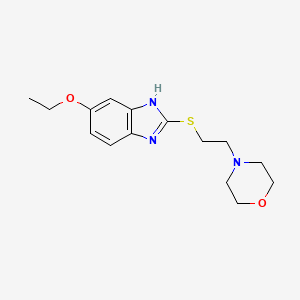
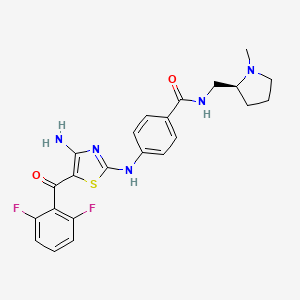
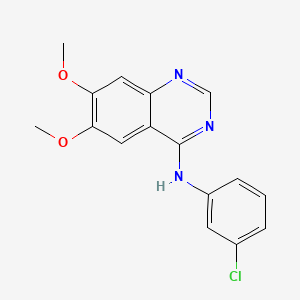

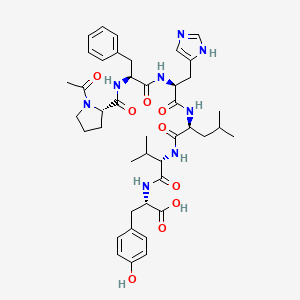
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
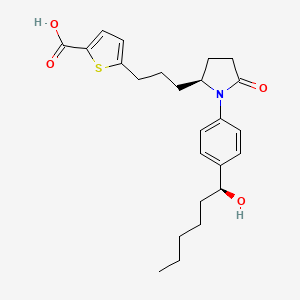
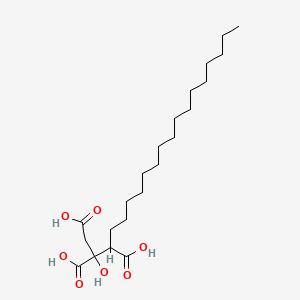
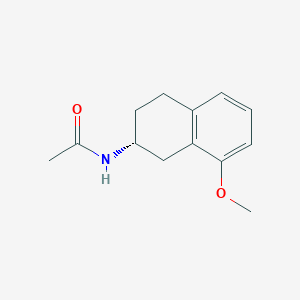
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
